L-THREONINE (13C4,15N)
Description
Theoretical Frameworks of Isotopic Labeling for Investigating Biological Pathways
The fundamental principle of isotopic labeling lies in the ability to distinguish the labeled molecule from its naturally occurring, unlabeled counterpart. maastrichtuniversity.nl This is typically achieved using analytical techniques like mass spectrometry, which separates molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
When a stable isotope-labeled precursor is introduced into a system, it mixes with the endogenous pool of the same molecule. As metabolic processes occur, the labeled atoms are incorporated into downstream metabolites. By measuring the extent and pattern of this incorporation, researchers can deduce the flow, or flux, of molecules through a particular pathway. nih.gov This approach, often referred to as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions. fiveable.me
Two primary experimental designs are commonly used:
Pulse-chase experiments: In this setup, the system is exposed to the labeled precursor for a short period (the "pulse") and then switched to an unlabeled version of the same precursor (the "chase"). This method is particularly useful for studying the kinetics and turnover rates of metabolites. fiveable.me
Steady-state labeling: Here, a continuous supply of the labeled precursor is provided until the system reaches an isotopic equilibrium, where the ratio of labeled to unlabeled molecules in the metabolites of interest remains constant. This approach is ideal for determining the relative contributions of different pathways to the production of a specific metabolite. fiveable.me
Advantages of Multi-Isotopically Labeled Precursors (e.g., 13C and 15N) in Complex Metabolic Systems
While single-isotope labeling provides valuable information, the use of precursors labeled with multiple stable isotopes, such as both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), offers significant advantages in dissecting complex metabolic networks. maastrichtuniversity.nlnih.gov
The key benefits include:
Simultaneous Tracking of Different Atoms: In molecules like amino acids, which contain both carbon and nitrogen, dual labeling allows researchers to track the fate of both the carbon skeleton and the nitrogen group independently but concurrently. eurisotop.com This is crucial for understanding processes like transamination, where the amino group is transferred from one molecule to another.
Increased Confidence in Metabolite Identification: The presence of multiple heavy atoms in a metabolite creates a distinct mass shift in mass spectrometry analysis. This significantly reduces ambiguity and increases the confidence in identifying novel or unexpected metabolites derived from the tracer. researchgate.net
Elucidation of Complex Pathway Intersections: Metabolic pathways are often interconnected. A multi-labeled tracer can help to differentiate the contributions of various intersecting pathways to the formation of a single product. By analyzing the specific pattern of isotope incorporation, researchers can infer the route the precursor molecule has taken.
Robustness in Flux Analysis: The additional data points provided by multiple labels can improve the accuracy and robustness of metabolic flux models, providing a more comprehensive and reliable picture of cellular metabolism. nih.gov
Rationale for Utilizing L-Threonine (13C4,15N) as a Tracer for Specific Metabolic Interrogations
L-Threonine, an essential amino acid, plays a central role in various metabolic processes, including protein synthesis and the generation of other key metabolites. The use of L-Threonine uniformly labeled with four ¹³C atoms and one ¹⁵N atom (L-Threonine (13C4,15N)) provides a powerful tool for several specific areas of metabolic research. physiology.orgglpbio.com
The rationale for its use is multifaceted:
Tracing Protein Metabolism: As a fundamental component of proteins, labeled L-Threonine can be used to measure the rates of protein synthesis and breakdown. physiology.org By tracking the incorporation of L-Threonine (13C4,15N) into proteins and its release back into the free amino acid pool, researchers can gain insights into protein turnover dynamics in various physiological and pathological states.
Investigating One-Carbon Metabolism: L-Threonine can be catabolized through pathways that feed into one-carbon metabolism, a critical network for the synthesis of nucleotides, lipids, and other essential molecules. The labeled carbon and nitrogen atoms from L-Threonine (13C4,15N) can be traced into key one-carbon carriers like formate (B1220265) and glycine (B1666218).
Studying Gut Microbiome Activity: The gut microbiome extensively metabolizes amino acids. Introducing L-Threonine (13C4,15N) can help to elucidate the specific metabolic activities of gut bacteria and their contribution to host metabolism.
Probing Biosynthetic Pathways: The labeled atoms from L-Threonine (13C4,15N) can be tracked into a variety of downstream products, helping to identify and quantify the biosynthetic pathways originating from this amino acid. nih.gov This is particularly useful in identifying the building blocks of complex natural products.
Interactive Data Table: Properties of L-Threonine (13C4,15N)
| Property | Value |
| Chemical Formula | ¹³C₄H₉¹⁵NO₃ |
| Molecular Weight | 124.08 g/mol |
| Isotopic Enrichment | Typically >98% for both ¹³C and ¹⁵N |
| Primary Use | Tracer in metabolic research |
| Solubility | Soluble in water |
| Data sourced from commercially available product information. glpbio.com |
Properties
Molecular Weight |
124.08 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Design for L Threonine 13c4,15n Isotope Tracing Experiments
Preparation and Quality Control of L-THREONINE (13C4,15N) for Isotopic Fidelity
The success of any isotope tracing experiment hinges on the quality and purity of the labeled compound. Rigorous preparation and quality control measures are essential to ensure that the observed isotopic enrichment patterns accurately reflect metabolic activity.
Verification of Isotopic Purity and Enrichment
The isotopic purity and enrichment of L-Threonine (¹³C₄,¹⁵N) must be meticulously verified before its use in metabolic studies. Commercially available L-Threonine (¹³C₄,¹⁵N) typically has a high degree of enrichment. For instance, suppliers often provide a chemical purity of over 98% and isotopic enrichment of 97-99% for ¹³C and 97-99% for ¹⁵N. isotope.comisotope.com
Verification is primarily accomplished through analytical techniques such as:
Mass Spectrometry (MS): This is the cornerstone for determining isotopic enrichment. By analyzing the mass-to-charge ratio of the molecule and its fragments, the precise abundance of the heavy isotopes can be quantified. High-resolution MS can distinguish between different isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR provide detailed information about the position of the labels within the molecule, confirming that the isotopes are in the expected locations. nih.gov This is crucial for pathway analysis where the fate of individual atoms is tracked.
The following table summarizes the typical specifications for commercially available L-Threonine (¹³C₄,¹⁵N):
| Property | Specification | Source(s) |
| Chemical Formula | ¹³C₄H₉¹⁵NO₃ | glpbio.com |
| Molecular Weight | 124.08 g/mol | isotope.comglpbio.com |
| Chemical Purity | >98% | isotope.com |
| Isotopic Enrichment (¹³C) | 97-99% | isotope.com |
| Isotopic Enrichment (¹⁵N) | 97-99% | isotope.com |
| CAS Number (Labeled) | 202468-39-1 | isotope.comglpbio.com |
Stability and Handling Considerations for Labeled L-Threonine
L-Threonine (¹³C₄,¹⁵N), like its unlabeled counterpart, is a stable amino acid. However, proper storage and handling are necessary to maintain its integrity. It should be stored at room temperature, protected from light and moisture. isotope.comisotope.com For long-term storage, especially once in solution, it is advisable to store at -20°C or -80°C to prevent degradation. glpbio.com When preparing stock solutions, it is crucial to use appropriate solvents and consider the solubility of the compound. glpbio.com Repeated freeze-thaw cycles should be avoided by aliquoting the solution. glpbio.com
Experimental Models for L-Threonine Metabolic Studies
The choice of experimental model is dictated by the specific research question, ranging from single-cell metabolism to whole-organism nutrient flux.
In Vitro Cellular and Subcellular Systems
In vitro models are fundamental for dissecting cellular and subcellular metabolic pathways. The use of L-Threonine (¹³C₄,¹⁵N) in cell culture is a key application, particularly in the quantitative proteomics technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). sigmaaldrich.com In SILAC, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. sigmaaldrich.com This allows for the direct comparison of protein abundance between different cell populations.
The incorporation of L-Threonine (¹³C₄,¹⁵N) into the proteome of cultured cells allows for the quantification of protein synthesis and turnover. sigmaaldrich.com Analytical techniques like mass spectrometry are then used to measure the ratio of "heavy" to "light" peptides, providing a precise measure of changes in protein levels. sigmaaldrich.com An incorporation efficiency of over 98 atom % has been demonstrated for other heavy amino acids in SILAC experiments. sigmaaldrich.com
Ex Vivo Tissue and Organ Perfusion Models
Ex vivo models, such as the perfusion of isolated tissues and organs, bridge the gap between in vitro and in vivo studies. nih.govdiva-portal.org These systems allow for the investigation of organ-specific metabolism in a controlled environment. kuleuven.be For example, a study on intact human liver tissue ex vivo utilized ¹³C tracing to assess a wide range of metabolic pathways. nih.govdiva-portal.org
In such a model, L-Threonine (¹³C₄,¹⁵N) can be introduced into the perfusion medium to trace its uptake and metabolism by the specific organ. This approach can elucidate how an organ like the liver utilizes threonine for processes such as gluconeogenesis, protein synthesis, and the production of other metabolites. nih.gov The analysis of tissue extracts and the perfusate over time via MS or NMR reveals the kinetics of threonine metabolism. nih.gov A systematic review of kidney perfusion studies highlighted the active metabolism of amino acids even under hypothermic conditions. kuleuven.be
In Vivo Non-Human Model Systems for Whole-Organism Flux Analysis
In a typical experiment, an animal model is administered L-Threonine (¹³C₄,¹⁵N), and samples of plasma, tissues, and expired air are collected over time. The enrichment of ¹³C and ¹⁵N in threonine and its downstream metabolites in these samples is then measured. This data, combined with a metabolic network model, allows for the calculation of flux rates through various pathways. biorxiv.org Dual isotopic labeling with both ¹³C and ¹⁵N, as in L-Threonine (¹³C₄,¹⁵N), is particularly powerful as it allows for the simultaneous tracking of both the carbon skeleton and the amino group, providing a more comprehensive picture of amino acid metabolism. biorxiv.org
Tracer Administration Strategies and Labeling Regimes
The experimental design for in vivo metabolic studies using L-THREONINE (13C4,15N) hinges on the specific biological question being addressed. The choice between steady-state and dynamic labeling protocols determines the type of metabolic information that can be obtained, from average flux rates to the rapid kinetics of metabolic pathways.
Steady-State Isotope Infusion Protocols
Steady-state isotope infusion is a cornerstone technique for quantifying the average rates of metabolite appearance, disposal, and conversion over a defined period. The primary goal of this protocol is to achieve a constant enrichment of the isotopic tracer, L-THREONINE (13C4,15N), in the plasma and relevant tissue pools. This isotopic equilibrium allows for the calculation of metabolic fluxes under specific physiological conditions. physiology.org
The protocol typically involves a primed, constant-rate intravenous infusion of the tracer. physiology.org A priming dose is administered as a bolus at the beginning of the infusion to rapidly raise the isotopic enrichment to the expected steady-state level, thereby reducing the time required to reach equilibrium. This is followed by a continuous infusion at a lower rate for several hours. physiology.org Blood and other samples are collected at regular intervals during the final phase of the infusion, once a plateau in plasma tracer enrichment is confirmed, to ensure that measurements reflect a true steady state. physiology.org
By measuring the dilution of the infused L-THREONINE (13C4,15N) by endogenously produced, unlabeled L-threonine, researchers can calculate the rate of appearance (Ra) of threonine in the plasma. physiology.org Furthermore, by analyzing the incorporation of the 13C and 15N labels into downstream metabolites, it is possible to trace the fate of threonine through various metabolic pathways, such as its oxidation or its contribution to protein synthesis. physiology.orgnih.gov For instance, the rate of threonine oxidation can be quantified by measuring the enrichment of 13CO2 in expired air. physiology.org
Table 1: Example Parameters for Steady-State Infusion of L-THREONINE (13C4,15N)
| Parameter | Example Value/Method | Research Context | Source |
|---|---|---|---|
| Tracer | [U-13C4,15N]threonine | Quantifying threonine kinetics and oxidation | physiology.org |
| Priming Dose | 15 µmol/kg | To rapidly achieve isotopic steady state in newborn infants | physiology.org |
| Infusion Rate | 15 µmol·kg⁻¹·h⁻¹ | To maintain steady-state plasma enrichment | physiology.org |
| Infusion Duration | 7 hours | To ensure isotopic equilibrium is reached and maintained | physiology.org |
| Sampling Schedule | At 15-min intervals between 150-180 min (fasting) and 390-420 min (fed) | To confirm steady state and measure kinetics in different physiological states | physiology.org |
Pulsed and Dynamic Labeling Approaches
In contrast to steady-state methods that provide an average metabolic picture, pulsed and dynamic labeling approaches are designed to investigate the kinetics and rapid changes in metabolic pathways. These methods involve the administration of a single dose (a bolus or "pulse") of the tracer and subsequent frequent sampling to track the appearance and disappearance of the label in various metabolites over time.
A pulsed experiment with L-THREONINE (13C4,15N) can reveal the speed of metabolic processes, such as the rate of its transport into cells and its incorporation into downstream products. For example, a study investigating the role of threonine in glioblastoma utilized a 6-hour tracing experiment with [13C4,15N]l-threonine to demonstrate the rapid influx of threonine into the biosynthesis of N6-threonylcarbamoyladenosine (t6A), a complex tRNA modification. nih.gov This short-duration labeling was sufficient to detect significant enrichment in the target molecule, highlighting the dynamic nature of this pathway. nih.gov
Another dynamic approach involves injecting a bolus of the tracer to study non-steady-state conditions. This is particularly useful for measuring parameters like muscle protein breakdown. In one innovative method, a bolus of l-[U-13C4,15N]threonine was injected intravenously, followed by muscle biopsies and blood sampling over a 60-minute period. nih.gov This allowed researchers to measure the dynamic changes in isotopic enrichment in both the free amino acid pool and in protein-bound amino acids, providing a snapshot of protein turnover kinetics in a physiological non-steady-state. nih.gov
Table 2: Experimental Design for Pulsed and Dynamic L-THREONINE (13C4,15N) Tracing
| Parameter | Example Value/Method | Research Context | Source |
|---|---|---|---|
| Tracer Administration | Bolus intravenous injection | Measuring muscle protein fractional breakdown rate | nih.gov |
| Tracer Dose | 20 mg/kg | To introduce a measurable pulse of the tracer | nih.gov |
| Labeling Duration | 60 minutes | To capture rapid metabolic kinetics | nih.gov |
| Sampling Type | Arterial blood and muscle biopsies | To track tracer movement from circulation into tissue protein | nih.gov |
| Sampling Frequency | Blood: 5, 15, 30, 45, 60 min. Muscle: 5, 30, 60 min | To create a time-course of isotopic enrichment | nih.gov |
| Labeling Duration (Cell Culture) | 6 hours | To trace the rapid influx of threonine into t6A formation | nih.gov |
Sample Collection, Processing, and Preservation for Metabolomic Analysis
The integrity of metabolomic data derived from L-THREONINE (13C4,15N) tracing experiments is critically dependent on meticulous sample handling protocols. Proper collection, immediate processing to quench metabolic activity, and appropriate long-term storage are essential to prevent artifactual changes in metabolite concentrations and isotopic enrichments.
Upon collection, biological samples such as blood and tissue must be processed immediately to halt enzymatic reactions. For blood, this typically involves centrifugation to separate plasma or serum, which is then snap-frozen in liquid nitrogen. nih.gov For tissue samples, such as muscle biopsies, the standard procedure is to immediately freeze the tissue in liquid nitrogen upon excision. nih.gov This rapid freezing effectively quenches metabolic activity, preserving the in vivo metabolic state.
Sample processing for analysis, commonly by mass spectrometry, involves the extraction of metabolites and removal of interfering substances like proteins. A widely used method is protein precipitation with a cold organic solvent, such as methanol (B129727). nih.gov For instance, plasma samples can be treated with ice-cold methanol containing internal standards to precipitate proteins and extract polar metabolites simultaneously. nih.gov The resulting supernatant, containing the amino acids and other small molecules, is then typically dried down using a vacuum concentrator before being reconstituted in a solvent suitable for the analytical platform (e.g., LC-MS/MS). nih.gov
Long-term preservation of samples is crucial for maintaining their stability until analysis. The standard and recommended practice is to store all biological samples and extracts at -80°C. nih.govunimib.it Studies on metabolite stability have shown that storage at -80°C effectively minimizes degradation and unwanted chemical reactions over extended periods. mdpi.com While storage at -24°C may be acceptable for some metabolites in dried extracts, temperatures of -80°C provide the most reliable preservation for a broad range of compounds, ensuring the accuracy of the final metabolomic data. mdpi.com
Table 3: Protocol for Sample Handling in L-THREONINE (13C4,15N) Metabolomic Studies
| Step | Procedure | Rationale | Source |
|---|---|---|---|
| Collection (Blood) | Draw blood into appropriate tubes (e.g., heparinized). | Prevent coagulation while preserving sample integrity. | physiology.org |
| Collection (Tissue) | Biopsy followed by immediate snap-freezing in liquid nitrogen. | To instantly quench all metabolic activity. | nih.gov |
| Initial Processing | Centrifuge blood to separate plasma; keep on ice. | Isolate the desired sample fraction while minimizing enzymatic changes. | nih.gov |
| Metabolite Extraction | Protein precipitation with cold methanol containing internal standards. | To remove proteins that interfere with analysis and extract metabolites. | nih.gov |
| Sample Concentration | Evaporation to dryness using a vacuum concentrator (e.g., SpeedVac). | To concentrate the metabolites and remove the extraction solvent. | nih.gov |
| Reconstitution | Dissolve dried extract in a specific mobile phase for analysis. | To prepare the sample for injection into the analytical instrument. | nih.gov |
| Storage | Store plasma, tissue, and extracts at -80°C until analysis. | To ensure long-term stability and prevent degradation of metabolites. | nih.govmdpi.com |
Advanced Analytical Techniques for L Threonine 13c4,15n and Its Metabolites
Mass Spectrometry (MS)-Based Platforms for Isotope Ratio and Isotopomer Analysis
Mass spectrometry is a cornerstone technique for metabolic studies using stable isotopes. It measures the mass-to-charge ratio of ions, allowing for the precise quantification of isotopically labeled compounds. The incorporation of ¹³C and ¹⁵N from L-Threonine (¹³C₄,¹⁵N) into various metabolites results in predictable mass shifts, which MS-based platforms can detect to trace metabolic pathways and calculate flux rates. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including amino acids, after appropriate chemical derivatization. creative-proteomics.comnih.gov For threonine analysis, derivatization is necessary to increase its volatility for separation in the gas phase. Common derivatization methods include the formation of N-trifluoroacetyl (TFA) isopropyl esters or t-butyldimethylsilyl (TBDMS) derivatives. nih.gov
GC-MS is particularly valuable for simultaneously measuring both ¹³C and ¹⁵N enrichment in threonine from a single sample run. nih.gov This capability is crucial in dual-isotope tracer studies designed to track the fate of both the carbon skeleton and the amino nitrogen. Research has demonstrated a rapid and simple GC-MS method for quantifying isotopic enrichment of doubly labeled threonine with high precision, even at low levels of enrichment (less than 1.5 Molar Percent Excess, MPE). nih.govresearchgate.net The accuracy of these GC-MS measurements has been validated against more specialized techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS), confirming its reliability for tracer studies in complex biological samples like plasma. nih.govucdavis.edu
Detailed research findings have established the high reproducibility of this method, making it suitable for investigating the differential utilization of threonine in various organs. nih.gov The technique's ability to provide information-rich labeling data from proteinogenic amino acids is a key reason for its popularity in metabolic flux analysis. creative-proteomics.comlabrulez.com
| Parameter | [U-¹³C]-Threonine | ¹⁵N-Threonine | Reference |
|---|---|---|---|
| Intra-day Repeatability (MPE) | <0.05 | <0.06 | nih.govresearchgate.net |
| Long-term Reproducibility (MPE) | ~0.09 | ~0.09 | nih.govresearchgate.net |
| Lowest Measured Enrichment (Plasma, MPE) | 0.01 | 0.02 | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for analyzing polar, non-volatile metabolites directly from biological fluids with minimal sample preparation. researchgate.netnih.gov Unlike GC-MS, LC-MS/MS often does not require derivatization, which simplifies workflows and reduces the potential for analytical variability. This technique is ideal for tracking the metabolic fate of L-Threonine (¹³C₄,¹⁵N) as it is converted into a wide range of polar metabolites, such as glycine (B1666218) or intermediates of the tricarboxylic acid (TCA) cycle.
In LC-MS/MS methods, L-Threonine (¹³C₄,¹⁵N) itself is frequently used as an internal standard for the accurate quantification of unlabeled threonine in biological samples. restek.com The labeled standard, which is chemically identical to the analyte but has a different mass, is added to a sample in a known quantity. This allows for correction of any analyte loss during sample preparation or variations in instrument response, leading to highly accurate quantification. researchgate.net The separation of critical isobaric compounds (molecules with the same nominal mass), such as leucine (B10760876) and isoleucine, is a key advantage of coupling liquid chromatography with mass spectrometry, ensuring that measurements are specific and accurate. restek.com Modern LC-MS/MS methods can simultaneously analyze dozens of amino acids and related polar metabolites in a single, rapid analysis of under 15 minutes. researchgate.net
High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers, provides extremely high mass accuracy and resolving power. nih.govnih.gov This capability is critical in stable isotope tracer studies for precisely resolving mass isotopomer distributions. When L-Threonine (¹³C₄,¹⁵N) is metabolized, the resulting products will contain different numbers of ¹³C and ¹⁵N atoms, creating a complex pattern of isotopologues.
HRMS can distinguish between ions with very small mass differences, which is essential for several reasons:
Accurate Mass Measurement: It allows for the confident identification of metabolites based on their exact mass, reducing ambiguity. nih.gov
Isotopologue Separation: It can separate the isotopic peaks of a labeled metabolite from spectral interferences caused by other, unrelated molecules in a complex biological matrix. nih.gov
Distinguishing Isobars: HRMS can differentiate between amino acid isomers (e.g., threonine and isothreonine/homoserine) based on subtle differences in their fragmentation patterns, which is crucial for accurate proteomic and metabolomic analysis. nih.govresearchgate.net
Improved Signal-to-Noise: In studies involving isotopically depleted proteins, HRMS has been shown to increase the signal-to-noise ratio of fragment ions, enhancing sequence coverage and the detection of modifications. acs.org
This precise resolution is fundamental for metabolic flux analysis, where the distribution of mass isotopomers in a product molecule provides detailed information about the activity of different metabolic pathways.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.govnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) essential amino acid, while another population is grown in a medium containing a "heavy" (stable isotope-labeled) version of the same amino acid. youtube.com L-Threonine (¹³C₄,¹⁵N) can be used as the "heavy" amino acid source.
After several cell divisions, the heavy threonine is fully incorporated into all newly synthesized proteins. nih.gov The cell populations can then be subjected to different experimental conditions, combined, and the proteins analyzed by mass spectrometry. Because peptides containing the "light" and "heavy" threonine are chemically identical but differ in mass, they appear as distinct peak pairs in the mass spectrum. The ratio of the intensities of these peaks provides a highly accurate measure of the relative abundance of that protein between the two samples. nih.govspringernature.com
This technique is also central to measuring protein turnover (the combined rates of protein synthesis and degradation). By switching cells from a "light" to a "heavy" medium (or vice versa) and monitoring the rate of incorporation or loss of the labeled threonine over time, researchers can determine the turnover rates for thousands of proteins simultaneously. liverpool.ac.uknih.govresearchgate.net The use of ¹⁵N-labeled amino acids is a gold standard for these in vivo turnover studies, providing a global view of proteome dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Labeling and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of atoms within a molecule. isotope.com For metabolic studies, NMR is unique in its ability to determine the precise position of isotopic labels within a molecule's carbon skeleton. While mass spectrometry measures the total number of heavy isotopes in a molecule, NMR can distinguish between different positional isotopomers (e.g., ¹³C at carbon 1 versus ¹³C at carbon 2). dntb.gov.ua
The use of L-Threonine (¹³C₄,¹⁵N) in NMR-based research allows for detailed probing of molecular structure and dynamics. isotope.com Specific labeling of amino acids like threonine is often employed to simplify crowded NMR spectra of large proteins, aiding in resonance assignment and providing specific probes for studying protein function. researchgate.netnih.govckisotopes.com
¹³C NMR spectroscopy is a primary tool for metabolic flux analysis. nih.gov By feeding cells a ¹³C-labeled substrate, such as uniformly labeled [U-¹³C]Threonine, researchers can follow the flow of carbon atoms through metabolic networks. nih.gov As the labeled threonine is broken down and its carbons are incorporated into other metabolites, the labeling patterns of these downstream products can be analyzed by ¹³C NMR.
This analysis reveals:
Active Pathways: The specific labeling pattern in a product molecule indicates the biochemical route through which it was formed.
Carbon Scrambling: The redistribution of ¹³C atoms among different positions in a molecule's carbon backbone, known as carbon scrambling, provides quantitative information about the relative activities of converging or cyclical metabolic pathways.
Metabolic Flux Ratios: By analyzing the relative intensities of different peaks in the ¹³C spectrum, which correspond to different positional isotopomers, the flux ratios at key metabolic branch points can be determined. For example, ¹³C NMR has been used to quantify the redistribution of carbon fluxes in bacteria in response to environmental changes. nih.gov
High-Resolution Magic Angle Spinning (HRMAS) NMR is a specialized technique that allows for real-time, whole-cell analysis, providing dynamic insights into how cells recruit different metabolic pathways to utilize substrates like threonine. nih.gov Two-dimensional (2D) ¹³C-¹³C NMR experiments on uniformly labeled L-threonine can be used to establish correlations between adjacent carbon atoms, providing further structural and metabolic information. researchgate.net
15N NMR Spectroscopy for Nitrogen Fate Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. When applied to isotopically labeled compounds such as L-Threonine (¹³C₄,¹⁵N), it provides a direct window into metabolic pathways. Specifically, ¹⁵N NMR spectroscopy is instrumental in tracking the fate of the nitrogen atom from L-Threonine as it is incorporated into other molecules within a biological system. nih.gov The use of ¹⁵N-labeled amino acids enables the direct characterization of nitrogen metabolism, which is often less costly than using ¹³C-labeled counterparts. nih.gov
The principle of this technique relies on the magnetic properties of the ¹⁵N nucleus. When a protein is enriched with ¹⁵N, a 2D (¹H,¹⁵N) Heteronuclear Single Quantum Coherence (HSQC) spectrum can be generated, which shows a cross-peak for the backbone amide group of each amino acid residue (except proline). whiterose.ac.uk By monitoring the appearance of ¹⁵N signals in different molecular environments over time, researchers can trace the metabolic conversion of L-Threonine and the transfer of its nitrogen atom to other metabolites. nih.gov For instance, the transformation of one ¹⁵N-labeled amino acid into another, or into metabolic end-products like ammonia (B1221849) (measured as ¹⁵NH₄⁺), can be quantitatively measured. nih.gov
Recent advancements have shown that lowering the experimental temperature can enhance the observation of ¹⁵N-labeled amino acids and their metabolites, overcoming challenges like line broadening that can occur under standard conditions. nih.gov This approach has been successfully used to monitor the transport and metabolism of amino acids in mammalian cell cultures. nih.gov By analyzing the ¹⁵N chemical shifts and the intensity of the corresponding signals, a detailed picture of nitrogen flux through various metabolic pathways can be constructed. nih.govwhiterose.ac.uk
Table 1: Research Findings in ¹⁵N NMR for Metabolic Tracking
| Parameter | Observation | Significance in L-Threonine (¹³C₄,¹⁵N) Tracking | Reference |
|---|---|---|---|
| ¹⁵N Chemical Shifts | Different metabolites containing the ¹⁵N label (e.g., amino acids, ¹⁵NH₄⁺) exhibit distinct and resolvable chemical shifts in HSQC spectra. | Allows for the unambiguous identification and differentiation of downstream metabolites that have incorporated the nitrogen from the labeled L-Threonine. | nih.gov |
| Signal Intensity | The intensity of a ¹⁵N NMR signal is proportional to the concentration of the labeled metabolite. | Enables quantitative measurement of the pool sizes of L-Threonine metabolites, providing data on the rates of metabolic reactions. | nih.gov |
| Time-Course Analysis | Monitoring changes in ¹⁵N spectra over time after introducing L-Threonine (¹³C₄,¹⁵N). | Reveals the kinetics of nitrogen transfer and the sequence of metabolic steps, showing which pathways are active. | nih.gov |
| Metabolite Identification | New cross-peaks appearing in the ¹⁵N spectrum correspond to newly synthesized molecules. | Directly identifies the products of L-Threonine catabolism and anabolism, such as the synthesis of other amino acids like glycine. isotope.comnih.gov | nih.govwhiterose.ac.uk |
Chromatographic Separation Techniques for Labeled Metabolite Profiling
To accurately identify and quantify the diverse metabolites originating from L-Threonine (¹³C₄,¹⁵N), they must first be separated from the complex biological matrix. isotope.com Liquid chromatography (LC) is a cornerstone technique for this purpose, offering various separation mechanisms tailored to the physicochemical properties of the analytes. nih.govbevital.no When coupled with mass spectrometry (MS), LC provides a powerful platform for metabolomics. vu.nlckisotopes.com The choice of chromatographic method is critical, as metabolites of L-Threonine can range from highly polar amino acids to less polar organic acids.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular separation technique for the analysis of polar and hydrophilic compounds, making it exceptionally well-suited for profiling amino acids and their polar metabolites without chemical derivatization. halocolumns.comthermofisher.comchromatographyonline.com17img.cn The separation in HILIC is based on the partitioning of analytes between a high concentration organic mobile phase and a water-enriched layer adsorbed onto a hydrophilic stationary phase. halocolumns.comuva.nl More hydrophilic analytes, such as threonine and its direct metabolites, are more strongly retained on the column. halocolumns.comchromatographyonline.com
This technique is highly compatible with mass spectrometry because it utilizes volatile organic solvents and salts, facilitating efficient ionization. halocolumns.comthermofisher.com HILIC can effectively separate compounds that are poorly retained in reverse-phase chromatography. vu.nluva.nl For instance, it can resolve isobaric amino acids like leucine and isoleucine, which is crucial for comprehensive metabolic profiling. chromatographyonline.com The method's ability to handle underivatized amino acids simplifies sample preparation, reduces potential sources of error, and increases sample throughput. halocolumns.comthermofisher.com
Reverse-Phase and Ion-Exchange Chromatography
While HILIC excels at separating polar compounds, reverse-phase (RP) and ion-exchange chromatography (IEC) remain fundamental techniques in metabolomics, often used complementarily. nih.gov
Reverse-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. bevital.no A non-polar stationary phase is used with a polar mobile phase; non-polar analytes are retained longer. While native amino acids are generally too polar for good retention on standard RPC columns, derivatization can be employed to add hydrophobic moieties, enhancing separation. thermofisher.comnih.gov However, for certain metabolites of L-Threonine that may be less polar, RPC can be an effective tool. nih.gov Mixed-mode chromatography, which combines reverse-phase and ion-exchange characteristics on a single column, has also been developed to improve the separation of underivatized amino acids. nih.gov
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. nih.gov This method is highly effective for separating amino acids, which are zwitterionic and carry different charges depending on the pH of the mobile phase. bevital.nonih.gov Anion-exchange chromatography, for example, uses a positively charged stationary phase to retain negatively charged analytes and has been successfully coupled with mass spectrometry for metabolomics. nih.govspringernature.com It provides comprehensive coverage of primary metabolic pathways, including amino acid degradation. springernature.com IEC is a robust and long-established method for the quantitative analysis of amino acids in physiological samples. bevital.nonih.gov
Table 2: Comparison of Chromatographic Techniques for L-Threonine (¹³C₄,¹⁵N) Metabolite Profiling
| Technique | Principle of Separation | Primary Analytes | Advantages | Considerations |
|---|---|---|---|---|
| HILIC | Partitioning based on hydrophilicity. halocolumns.comuva.nl | Polar and hydrophilic compounds (e.g., amino acids, organic acids, nucleotides). vu.nlchromatographyonline.com | Excellent retention of polar metabolites; no derivatization required; high compatibility with MS. halocolumns.comthermofisher.com | Retention can be sensitive to mobile phase composition and water content. thermofisher.com |
| Reverse-Phase (RP) | Partitioning based on hydrophobicity. bevital.no | Non-polar to moderately polar compounds. | Robust and highly reproducible; wide availability of column chemistries. vu.nl | Poor retention for very polar compounds like underivatized amino acids. vu.nlnih.gov |
| Ion-Exchange (IE) | Electrostatic interactions based on net charge. nih.gov | Ionic and ionizable compounds (e.g., amino acids, charged metabolites). nih.govspringernature.com | High selectivity for charged analytes; effective for complex physiological samples. nih.govspringernature.com | Mobile phases often contain non-volatile salts, which can be less compatible with MS unless specific interfaces are used. nih.gov |
Applications of L Threonine 13c4,15n in Elucidating Specific Metabolic Pathways
Threonine Catabolism and Its Diversion to Central Carbon Metabolism
L-Threonine (13C4,15N) is an indispensable tool for studying the breakdown of threonine and the subsequent entry of its carbon skeleton into the central metabolic pathways of an organism. The catabolism of threonine primarily occurs through three distinct enzymatic pathways that channel its intermediates into the core of cellular energy production. These pathways are initiated by the enzymes threonine dehydrogenase, threonine aldolase, and threonine dehydratase. researchgate.net The resulting metabolites, such as acetyl-CoA, pyruvate (B1213749), and succinyl-CoA, are pivotal intermediates that fuel the central carbon metabolism, highlighting threonine's significance in cellular bioenergetics. researchgate.net
Contribution to Glycine (B1666218) and Serine Synthesis
One of the principal catabolic routes for threonine directly contributes to the cellular pools of glycine and serine. The threonine dehydrogenase pathway cleaves threonine into glycine and acetyl-CoA. creative-proteomics.com This reaction is a significant source of endogenous glycine. Subsequently, the glycine produced from threonine catabolism can be converted to serine through the action of serine hydroxymethyltransferase (SHMT), an enzyme that plays a crucial role in one-carbon metabolism. creative-proteomics.com The metabolic linkage is profound, as studies in Escherichia coli have demonstrated that the pathway for converting threonine to glycine is initiated by L-threonine dehydrogenase. nih.govresearchgate.net Furthermore, research has shown that the coupled enzymatic activities of L-threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A lyase are reversible, allowing for the synthesis of threonine from glycine and acetyl-CoA under certain conditions. nih.gov
Table 1: Key Research Findings on Threonine's Contribution to Glycine and Serine Synthesis
| Finding | Organism/System | Key Enzyme(s) | Implication |
| Threonine is a direct precursor for glycine synthesis. | General | Threonine Dehydrogenase | Establishes a primary metabolic fate of threonine. |
| Glycine derived from threonine can be converted to serine. | General | Serine Hydroxymethyltransferase (SHMT) | Links threonine catabolism to serine biosynthesis and one-carbon metabolism. |
| Leucine (B10760876) induces the L-threonine dehydrogenase enzyme. | Escherichia coli | L-threonine Dehydrogenase | Reveals regulatory mechanisms of threonine catabolism. nih.gov |
| The conversion of threonine to glycine is reversible in vitro. | Escherichia coli | L-threonine Dehydrogenase, 2-amino-3-ketobutyrate CoA lyase | Demonstrates the dynamic equilibrium between these amino acids. nih.gov |
Formation of Acetyl-CoA and Propionyl-CoA Intermediates
The degradation of L-threonine serves as a source for crucial two- and three-carbon metabolic intermediates. As mentioned, the threonine dehydrogenase pathway directly yields acetyl-CoA alongside glycine. creative-proteomics.com An alternative pathway, initiated by threonine dehydratase (also known as threonine deaminase), converts threonine into α-ketobutyrate. reactome.org This intermediate is subsequently decarboxylated to form propionyl-CoA. wikipedia.orgresearchgate.net Propionyl-CoA is a key metabolite derived not only from threonine but also from the oxidation of odd-chain fatty acids and other amino acids such as valine and isoleucine. wikipedia.org
Integration into the Tricarboxylic Acid (TCA) Cycle and Gluconeogenesis
The intermediates generated from threonine catabolism are readily integrated into the tricarboxylic acid (TCA) cycle. Acetyl-CoA directly enters the cycle by condensing with oxaloacetate to form citrate. creative-proteomics.com Propionyl-CoA is carboxylated and rearranged to form succinyl-CoA, another key intermediate of the TCA cycle. wikipedia.orgyoutube.com This anaplerotic function is vital for replenishing TCA cycle intermediates.
Furthermore, threonine is classified as a glucogenic amino acid, meaning its carbon skeleton can be utilized for the synthesis of glucose via gluconeogenesis. nih.govnih.gov The conversion of threonine to intermediates like pyruvate and TCA cycle components such as succinyl-CoA and oxaloacetate allows it to serve as a substrate for glucose production, particularly during periods of fasting or low carbohydrate availability. researchgate.netyoutube.com Studies using labeled threonine in rats have confirmed its role as a precursor for plasma glucose, thereby providing an index of protein catabolism and gluconeogenesis from tissue proteins. nih.govresearchgate.net
Threonine's Role in One-Carbon Metabolism and Folate Pathways
L-Threonine (13C4,15N) is instrumental in elucidating the connection between amino acid catabolism and one-carbon metabolism. Threonine's primary contribution to this network is indirect, through its degradation to glycine. creative-proteomics.comnih.gov The glycine cleavage system subsequently catabolizes glycine, producing a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. creative-proteomics.comnih.gov This molecule is a central carrier of one-carbon units within the folate cycle. creative-proteomics.comnih.gov These one-carbon units are essential for a variety of biosynthetic processes, including the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. creative-proteomics.commdpi.com Thus, by tracing the labeled atoms from L-Threonine (13C4,15N) to glycine and then into the folate pool, researchers can quantify the flux of threonine catabolism into nucleotide biosynthesis and other critical cellular functions supported by one-carbon metabolism.
Investigation of Protein Synthesis and Degradation Rates (Protein Turnover) Using 15N-Labeled L-Threonine
The incorporation of the stable isotope 15N from L-threonine provides a powerful method for measuring the dynamics of protein turnover—the balance between protein synthesis and degradation. When cells or organisms are supplied with 15N-labeled L-threonine, this labeled amino acid is incorporated into newly synthesized proteins. nih.gov By using mass spectrometry, researchers can distinguish between "old" unlabeled proteins and "new" 15N-labeled proteins based on the mass shift caused by the heavy isotope. nih.gov
This technique allows for the calculation of the fractional synthesis rate (FSR) of specific proteins, offering a dynamic view of the proteome. nih.gov Studies have utilized this approach to measure protein synthesis in various contexts, from cell culture to whole-body metabolism. nih.gov For instance, research in pancreatic cancer cells using a mixture of 15N amino acids demonstrated that the FSR of different proteins ranged from 44–76% over a 72-hour period. nih.gov Isotope ratio analysis of threonine has also been used to investigate the metabolic response to varying dietary protein levels, indicating that changes in the natural abundance of 15N in threonine can reflect shifts in amino acid catabolism and gluconeogenesis. nih.gov
Table 2: Application of 15N-Labeled L-Threonine in Protein Turnover Studies
| Study Focus | Methodology | Key Measurement | Finding |
| Quantifying Protein Synthesis in Cancer Cells | Mass spectrometry analysis of proteins from cells grown in 15N-enriched media. | Fractional Synthesis Rate (FSR) | FSR of six identified proteins ranged from 44–76% over 72 hours. nih.gov |
| Investigating Dietary Protein Effects | Gas chromatography/combustion/isotope ratio mass spectrometry of plasma protein amino acids. | δ15N values of amino acids | Threonine δ15N values showed significant differences with varying protein intake, correlating with increased amino acid catabolism. nih.gov |
Biosynthesis of Related Amino Acids and Secondary Metabolites
In microorganisms and plants, L-threonine is not only a constituent of proteins but also a precursor for the biosynthesis of other essential compounds. It is synthesized from aspartate through a multi-enzyme pathway. wikipedia.orgresearchgate.net L-Threonine itself serves as a branch-point intermediate for the synthesis of other amino acids, most notably isoleucine. researchgate.net
Beyond primary metabolism, threonine and its derivatives are involved in the production of secondary metabolites. A notable example is in the biosynthesis of cobalamin (vitamin B12) in bacteria, where a derivative of threonine, (R)-1-aminopropan-2-ol, is incorporated into the vitamin's complex structure. wikipedia.org Metabolic engineering has also leveraged threonine catabolic pathways in microorganisms like Pseudomonas putida to produce valuable chemicals, such as propionate, demonstrating the versatility of threonine as a biosynthetic precursor. researchgate.net
Computational and Mathematical Modeling for L Threonine 13c4,15n Isotope Tracing Data Analysis
Principles of Metabolic Flux Analysis (MFA) and Software Applications
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov By introducing an isotopically labeled substrate, such as L-THREONINE (13C4,15N), into a biological system, researchers can track the path of the labeled atoms as they are incorporated into various downstream metabolites. The resulting distribution of these isotopes, known as isotopomers or mass isotopomer distributions (MIDs), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These labeling patterns are mathematically linked to the underlying metabolic fluxes that produced them. nih.gov
The core principle of MFA is to use a stoichiometric model of the cell's metabolic network and solve a system of mass balance equations that relate the measured labeling patterns to the unknown intracellular fluxes. vanderbilt.edu This process typically involves an optimization algorithm that seeks to find the set of flux values that best explains the experimentally measured isotopomer data. vanderbilt.edu
A variety of software applications have been developed to handle the complex calculations required for MFA. These tools assist in network modeling, simulation of isotope labeling, flux estimation, and statistical analysis.
| Software | Primary Function | Key Features |
|---|---|---|
| 13CFLUX2 | Steady-state and quasi-steady-state 13C-MFA | High-performance suite for modeling, simulation, and flux estimation. Supports multicore CPUs and compute clusters. aiche.orgnih.gov |
| INCA | Isotopically non-stationary MFA (INST-MFA) and steady-state MFA | Capable of simulating transient isotope labeling experiments and integrating data from multiple tracers. |
| Metran | 13C-MFA, experimental design, and statistical analysis | Based on the Elementary Metabolite Units (EMU) framework for efficient computation. nih.gov |
| OpenFLUX | Steady-state 13C-MFA | Open-source software for flux calculation under metabolic and isotopically stationary conditions. |
| FiatFlux | 13C-constrained flux balancing | User-friendly tool designed for non-experts, automating the calculation of flux ratios from GC-MS data. frontiersin.org |
The computational core of MFA lies in its flux estimation algorithms, which translate isotopomer distributions into flux values. A significant challenge in MFA is the combinatorial explosion of possible isotopomers, which can lead to very large and computationally intensive systems of equations. nih.govfrontiersin.org To address this, several advanced algorithms have been developed.
The Elementary Metabolite Units (EMU) framework represents a major breakthrough in simplifying these calculations. nih.govfrontiersin.org This algorithm decomposes the complex metabolic network into a minimal set of smaller units (EMUs) that contain all the necessary information to simulate the labeling patterns of measured metabolites. nih.govfrontiersin.org By focusing only on these essential atomic substructures, the EMU framework dramatically reduces the number of variables and equations that need to be solved, often by an order of magnitude, without any loss of information. nih.govfrontiersin.org This makes the analysis of complex networks and multiple isotope tracers, such as combined ¹³C and ¹⁵N labeling from L-THREONINE (13C4,15N), computationally feasible. nih.govfrontiersin.org The EMU approach forms the basis for many modern MFA software packages, including Metran. nih.gov
Other algorithms, such as those based on cumomers or isotopomers, exist but are often more computationally demanding for large networks. frontiersin.org The choice of algorithm impacts the efficiency of the flux estimation process, which involves iteratively adjusting flux values to minimize the difference between simulated and experimentally measured isotopomer distributions until a best fit is achieved. vanderbilt.edu
MFA can be performed under two different assumptions regarding the isotopic state of the system: steady-state or non-steady-state.
Steady-State MFA (SS-MFA) is the most common approach. It assumes that the biological system is in both a metabolic and isotopic steady state. nih.gov This means that intracellular metabolite concentrations and fluxes are constant, and the isotopic labeling of metabolites has reached a stable equilibrium. nih.gov To achieve this, cells are typically cultured with the isotopic tracer for a duration long enough for the label to be fully distributed throughout the metabolic network. nih.gov At isotopic steady-state, the labeling pattern of a metabolite is determined by the flux-weighted average of its substrates' labeling patterns and is independent of the metabolite's pool size. nih.gov
Isotopically Non-Steady-State MFA (INST-MFA) is applied to systems that are in a metabolic steady state but are sampled during the transient period before reaching isotopic equilibrium. aiche.orguni-regensburg.de This approach involves measuring the change in isotopic labeling over time. INST-MFA requires solving systems of ordinary differential equations that describe the time-dependent labeling of metabolites. aiche.org While computationally more complex, INST-MFA offers distinct advantages. It can be performed over shorter timescales, making it suitable for studying systems that are difficult to maintain in a long-term steady state or for investigating metabolic responses to perturbations. springernature.com Furthermore, INST-MFA can provide information on intracellular metabolite pool sizes, which are not accessible through SS-MFA. nih.gov The use of L-THREONINE (13C4,15N) can be applied in non-steady-state conditions to serve as a reference tracer to validate measurements of other metabolites that may not be in a steady state.
| Feature | Steady-State MFA (SS-MFA) | Isotopically Non-Steady-State MFA (INST-MFA) |
|---|---|---|
| Isotopic State | Assumes isotopic equilibrium has been reached. | Data is collected during the transient phase before isotopic equilibrium. uni-regensburg.de |
| Experimental Duration | Longer, requires waiting for isotopic steady state. | Shorter, involves time-course sampling. aiche.org |
| Mathematical Model | System of algebraic equations. aiche.org | System of ordinary differential equations (ODEs). aiche.org |
| Information Yield | Provides metabolic flux values. | Provides metabolic flux values and can estimate metabolite pool sizes. nih.gov |
| Applicability | Well-suited for microorganisms and cell cultures that can be maintained in a stable state. | Advantageous for systems with slow turnover or for studying dynamic responses. springernature.com |
Data Preprocessing and Quality Control for Isotopic Labeling Datasets
Raw data from mass spectrometry are not directly usable for flux calculations. They must first undergo rigorous preprocessing and quality control to ensure accuracy and remove systematic errors. vanderbilt.eduresearchgate.net This is a critical step, as errors in the isotopic labeling data can lead to significant inaccuracies in the estimated fluxes.
One of the most important preprocessing steps is the correction for the natural abundance of heavy isotopes. rsc.org Elements like carbon and nitrogen naturally contain a small fraction of heavy isotopes (e.g., approximately 1.1% for ¹³C and 0.37% for ¹⁵N). arxiv.org This means that even in an unlabeled sample, a metabolite will exhibit a distribution of mass isotopologues due to the random incorporation of these naturally occurring heavy isotopes.
When analyzing data from a labeling experiment with L-THREONINE (13C4,15N), the measured mass isotopomer distribution is a combination of isotopes incorporated from the tracer and those present naturally. To isolate the signal from the tracer, the contribution from natural abundance must be mathematically removed. nih.gov Failure to perform this correction can significantly distort the data and lead to incorrect flux calculations. nih.gov
This correction is typically performed using matrix-based algorithms that take into account the elemental composition of the metabolite and the known natural abundance of all its constituent isotopes. bham.ac.uk Several software tools, such as IsoCorrectoR and AccuCor2, have been specifically designed to perform this correction for single and dual-isotope tracer data. bham.ac.uk
After correction for natural abundance, the data must be properly normalized to be comparable across different samples and experiments. Normalization in this context refers to converting raw intensity data into fractional abundances, where the sum of all isotopologue fractions for a given metabolite equals one. This process accounts for variations in sample loading or instrument sensitivity. For isotope ratio mass spectrometry (IRMS), normalization procedures often involve using certified reference standards to anchor measurements to international scales, ensuring inter-laboratory comparability. While MFA focuses on fractional enrichment within a sample, the principles of using standards and ensuring consistency are paramount.
Statistical validation is then performed to assess the quality and reliability of the enrichment data. This can involve:
Replicate Analysis: Analyzing biological and technical replicates to determine the measurement precision and identify outliers.
Goodness-of-Fit Tests: After flux estimation, statistical tests (e.g., chi-squared test) are used to evaluate how well the model-predicted isotopomer distributions fit the experimentally measured data. A poor fit may indicate errors in the data or an incorrect metabolic network model.
Confidence Intervals: Calculating confidence intervals for the estimated flux values to quantify their precision. Wide confidence intervals may suggest that a particular flux is not well-determined by the available data.
Statistical Methods for Interpreting Isotopic Patterns and Flux Differences
The final step in the analysis is the interpretation of the calculated fluxes and their statistical significance. This often involves comparing flux maps between different conditions (e.g., healthy vs. disease state, or wild-type vs. mutant).
Bayesian statistical methods are increasingly being applied to MFA for their ability to provide a more robust characterization of flux uncertainty. Unlike traditional methods that provide a single best-fit solution and confidence intervals, Bayesian approaches can determine the full probability distribution for each flux. This offers a more nuanced understanding of the possible range of flux values compatible with the data.
Bayesian Model Averaging (BMA) is a particularly powerful technique used to address model uncertainty, such as the directionality of certain reactions. Instead of relying on a single metabolic model, BMA evaluates a range of competing models and weights them based on their ability to explain the data. This approach avoids the pitfalls of selecting a single, potentially incorrect, model and provides more reliable flux inferences. These methods have been successfully applied in dual ¹³C and ¹⁵N labeling experiments to simultaneously resolve carbon and nitrogen fluxes.
Ultimately, statistical tests are used to determine if the differences in fluxes observed between conditions are significant. This allows researchers to identify specific metabolic pathways that are altered in response to genetic or environmental perturbations, providing critical insights into cellular physiology.
Network Reconstruction and Compartmental Modeling
The analysis of isotope tracing data from L-THREONINE (13C4,15N) is pivotal for understanding its metabolic fate. Computational and mathematical modeling are essential tools to translate the complex datasets generated from mass spectrometry and NMR into quantitative metabolic fluxes and to understand the dynamic distribution of threonine within a biological system. This section details the methodologies of network reconstruction and compartmental modeling as applied to data derived from L-THREONINE (13C4,15N) tracer studies.
Network Reconstruction
Network reconstruction in the context of metabolic flux analysis (MFA) involves defining the biochemical reactions that constitute the metabolic pathways of interest. For L-THREONINE (13C4,15N), this entails mapping the enzymatic reactions involved in its synthesis, degradation, and its incorporation into proteins. The use of a dually labeled tracer, with 13C in the carbon backbone and 15N in the amino group, allows for the simultaneous tracking of both carbon and nitrogen fluxes, providing a more comprehensive view of amino acid metabolism.
A significant body of research on L-threonine metabolism has been conducted in Escherichia coli, a bacterium widely used for the industrial production of this amino acid. These studies, while not always using the specific L-THREONINE (13C4,15N) isotopologue, provide a foundational understanding of the metabolic network and flux distribution that can be readily adapted for dual-labeling studies.
In a study analyzing the biosynthesis of L-threonine in an over-producing E. coli strain, metabolic flux analysis was employed to identify key nodes and reaction rates in the synthesis pathway. The distribution of metabolic flux was determined under different environmental conditions, such as varying phosphate (B84403) concentrations, to understand their impact on threonine production. nih.gov The results demonstrated that changes in phosphate levels significantly altered the flux through central metabolic pathways, thereby affecting the yield of L-threonine. nih.gov
Another study focused on systems metabolic engineering of E. coli for enhanced L-threonine production. Through a combination of transcriptome profiling and in silico flux response analysis, researchers identified genetic targets for modification to optimize the metabolic flux towards L-threonine synthesis. nih.gov This approach led to the development of a strain with a high yield of L-threonine. nih.gov
The following interactive data table summarizes the metabolic flux distribution in the L-threonine biosynthesis pathway in E. coli under varying conditions, as derived from metabolic flux analysis studies.
| Metabolic Reaction/Pathway | Flux under Low Phosphate (relative units) | Flux under High Phosphate (relative units) | Optimized Flux in Engineered Strain (relative units) |
|---|---|---|---|
| Glucose uptake | 100 | 100 | 100 |
| Pentose Phosphate Pathway | 30 | 20 | 40 |
| Glycolysis | 70 | 80 | 60 |
| TCA Cycle | 50 | 60 | 40 |
| L-Threonine Synthesis | 25 | 15 | 45 |
This table presents a simplified representation of flux distribution based on findings from various studies. The values are illustrative of the relative changes in flux under different conditions.
Compartmental Modeling
Compartmental modeling is a mathematical approach used to describe the kinetics of a substance in a biological system by dividing the system into a finite number of interconnected compartments. For L-THREONINE (13C4,15N), a compartmental model can be used to analyze its transport between different tissues and its intracellular metabolism.
In a typical compartmental model for amino acid kinetics in a mammalian system, compartments can represent the plasma, the intracellular space of various tissues (e.g., liver, muscle), and the protein pool. The fluxes between these compartments represent processes such as transport across cell membranes, protein synthesis, and protein breakdown.
By administering L-THREONINE (13C4,15N) and measuring the time-course of its enrichment and that of its metabolites in different compartments (e.g., plasma), the rates of these fluxes can be estimated. The dual labeling with 13C and 15N is particularly powerful as it allows for the differentiation of the fate of the carbon skeleton and the amino group of threonine.
Due to a lack of specific published data for a full compartmental model of L-THREONINE (13C4,15N) in a mammalian system, the following table presents a hypothetical yet representative set of kinetic parameters that could be derived from such a study. This illustrates the type of quantitative data that compartmental modeling can provide.
| Kinetic Parameter | Description | Hypothetical Value (μmol/kg/h) |
|---|---|---|
| QTP | Threonine flux from plasma to tissue | 50.5 |
| QPT | Threonine flux from tissue to plasma | 35.2 |
| FSYN | Rate of threonine incorporation into protein | 40.8 |
| FBRK | Rate of threonine release from protein breakdown | 30.1 |
| FOX | Rate of threonine oxidation (carbon skeleton) | 5.7 |
| FTRANS | Rate of threonine transamination (nitrogen) | 8.3 |
This table is an illustrative example of the kinetic parameters that could be obtained from a compartmental analysis of L-THREONINE (13C4,15N) tracer data. The values are not derived from a specific study but represent physiologically plausible rates.
The application of such models allows researchers to quantify key aspects of L-threonine metabolism, such as its rate of turnover in the body, the efficiency of its use for protein synthesis, and the extent of its catabolism.
Advanced Research Perspectives and Emerging Directions for L Threonine 13c4,15n Studies
Integration of Isotope Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics) for Systems-Level Understanding
The integration of stable isotope tracing with L-Threonine (¹³C₄,¹⁵N) and multi-omics technologies is paving the way for a systems-level understanding of cellular metabolism. nih.gov By combining metabolic flux analysis, which quantitatively describes the flow of metabolites through pathways, with transcriptomics and proteomics, researchers can create a more holistic picture of metabolic regulation. creative-proteomics.com
Metabolic flux analysis using tracers like L-Threonine (¹³C₄,¹⁵N) reveals the activity of metabolic pathways under various conditions. creative-proteomics.com When this data is overlaid with transcriptomic data (the study of all RNA molecules in a cell) and proteomic data (the study of all proteins), it allows for the correlation of changes in gene expression and protein abundance with metabolic shifts. This integrated approach can uncover regulatory mechanisms that control metabolic flux and identify key enzymes and pathways that are altered in different physiological or pathological states.
For example, in the context of optimizing L-Threonine production in microorganisms like Escherichia coli, researchers have combined proteomics with in vitro metabolic pathway analysis. By determining the absolute concentrations of enzymes in the threonine synthesis pathway, they can identify rate-limiting steps and key enzymes. nih.gov This information, which can be further validated by tracing the metabolism of labeled threonine, guides metabolic engineering strategies to enhance production. nih.gov
A study on Mycobacterium bovis BCG utilized a dual ¹³C¹⁵N-labeling approach to simultaneously quantify carbon and nitrogen fluxes, establishing glutamate (B1630785) as a central hub for nitrogen metabolism. researchgate.net This type of multi-atom tracing, when combined with omics data, provides a powerful platform for dissecting the intricate network of cellular metabolism. researchgate.net
Spatiotemporal Resolution in Metabolic Flux Profiling
A significant frontier in metabolic research is the ability to resolve metabolic fluxes not just at the cellular level, but also within specific tissues and at different time points. While traditional metabolic flux analysis often relies on homogenized tissue samples, emerging techniques are beginning to provide spatiotemporal resolution.
One such innovative approach is isotope tracing-mass spectrometry imaging (iso-imaging). nih.gov This technique couples the infusion of stable-isotope-labeled nutrients with matrix-assisted laser desorption ionization (MALDI) imaging mass spectrometry to visualize and quantify metabolic activity in a spatially resolved manner across tissue sections. nih.gov Although not yet specifically demonstrated with L-Threonine (¹³C₄,¹⁵N), the application of this method with other tracers has successfully revealed metabolic heterogeneity within organs like the kidney and brain. nih.gov This suggests a promising future for using labeled threonine to map its metabolic fate in different regions of a tissue, providing insights into localized metabolic activities and specializations.
For instance, studies on the dynamic spatial distribution of unlabeled threonine in banana pulps during postharvest senescence have shown that its accumulation is localized to specific regions. researchgate.net Combining such spatial analysis with isotope tracing would allow researchers to not only see where threonine is located but also to understand the dynamics of its synthesis, transport, and catabolism in different tissue compartments over time. The development of such techniques will be crucial for understanding complex biological processes where metabolic zonation and temporal dynamics are key.
Development of Novel Tracers and Labeling Strategies
The versatility of stable isotope tracing is continually expanding through the development of novel tracers and innovative labeling strategies. Beyond the widely used ¹³C and ¹⁵N labels, researchers are exploring the incorporation of other stable isotopes like ¹⁷O, ¹⁸O, and ²H (deuterium) into threonine molecules. cdnsciencepub.comresearchgate.netresearchgate.net
Recent advancements have led to convenient, one-pot synthetic methods for producing [3-¹⁷O]-L-threonine, which can be used in ¹⁷O NMR studies to probe the local environment of the hydroxyl group in proteins. cdnsciencepub.comresearchgate.net Other synthetic routes allow for the preparation of L-threonine labeled with ¹³C, ¹⁸O, and ²H at various positions, providing a toolkit of tracers to investigate different aspects of its metabolism. researchgate.net
Furthermore, the development of bioorthogonal amino acid analogs represents a paradigm shift in the study of protein synthesis. One such example is β-ethynylserine (βES), a threonine analog that is efficiently incorporated into newly synthesized proteins. nih.gov This technique, termed THRONCAT (threonine-derived non-canonical amino acid tagging), allows for the visualization and enrichment of the nascent proteome in bacteria, mammalian cells, and even whole organisms like Drosophila melanogaster. nih.gov This method offers a powerful way to study the dynamics of protein synthesis in real-time and in a cell-specific manner.
| Tracer/Analog | Key Feature | Application |
| [3-¹⁷O]-L-threonine | ¹⁷O label on the hydroxyl group | ¹⁷O NMR studies of protein structure and function |
| β-ethynylserine (βES) | Bioorthogonal threonine analog | Metabolic labeling and visualization of newly synthesized proteins (THRONCAT) |
Contribution to Mechanistic Understanding of Metabolic Dysregulation in Disease Models
L-Threonine (¹³C₄,¹⁵N) and other stable isotope tracers are invaluable tools for elucidating the mechanisms of metabolic dysregulation in various disease models, including cancer and neurodegenerative diseases. mdpi.comsciencedaily.com By tracing the fate of labeled threonine, researchers can identify altered metabolic pathways that contribute to the disease phenotype.
In cancer biology, it is well-established that tumor cells exhibit reprogrammed metabolism to support their rapid growth and proliferation. nih.gov Stable isotope tracing has become a cornerstone for investigating these metabolic alterations. mdpi.comnih.gov For example, threonine metabolism has been shown to be crucial for the growth of certain cancer cells, such as glioblastoma stem cells, by influencing protein synthesis through the regulation of tRNA modification. creative-proteomics.com The use of L-Threonine (¹³C₄,¹⁵N) can help to quantify the flux through threonine-dependent pathways and identify potential therapeutic targets.
Threonine metabolism is also implicated in the maintenance of pluripotent stem cells, and its dysregulation could contribute to developmental disorders. frontiersin.org In embryonic stem cells, threonine is converted to glycine (B1666218) and acetyl-CoA, which are essential for epigenetic modifications and nucleotide biosynthesis. frontiersin.org Tracing studies with labeled threonine can provide quantitative data on the contribution of this amino acid to these critical cellular processes.
Discovery of Uncharacterized Threonine-Dependent Pathways and Metabolites
While the major metabolic pathways of threonine are well-documented, the full extent of its metabolic network is likely not yet completely understood. Stable isotope tracing with L-Threonine (¹³C₄,¹⁵N) offers a powerful approach for discovering novel, uncharacterized threonine-dependent pathways and metabolites.
The principle behind this approach is that the labeled carbon and nitrogen atoms from threonine will be incorporated into any downstream metabolites, whether known or unknown. By using high-resolution mass spectrometry and NMR-based metabolomics, researchers can detect these labeled compounds and elucidate their structures. mdpi.com
For example, a study on the bacterium Arthrobacter revealed a novel catabolic role for an enzyme in threonine degradation, leading to the production of acetyl-CoA and glycine. nih.gov While this study used ¹⁴C-labeled threonine, similar experiments with L-Threonine (¹³C₄,¹⁵N) in more complex biological systems could uncover previously unknown metabolic fates of this amino acid.
The known degradation pathways of L-threonine include its conversion to:
2-amino-3-ketobutyrate by threonine-3-dehydrogenase, which is then cleaved to glycine and acetyl-CoA. researchgate.net
Acetaldehyde and glycine by threonine aldolase. nih.gov
α-ketobutyrate and ammonia (B1221849) by threonine deaminase. creative-proteomics.com
By tracking the isotopic labels from L-Threonine (¹³C₄,¹⁵N), researchers can determine the relative fluxes through these pathways and potentially identify other, less-characterized routes of threonine catabolism. This could lead to the discovery of new bioactive molecules derived from threonine and a more complete understanding of its role in health and disease.
Q & A
Q. What experimental designs are optimal for tracing L-Threonine (¹³C₄,¹⁵N) in metabolic flux analysis?
Isotopic labeling allows precise tracking of metabolic pathways. For flux studies, use pulse-chase experiments with labeled L-Threonine (¹³C₄,¹⁵N) in cell cultures or animal models. Monitor incorporation into downstream metabolites (e.g., glycine, acetyl-CoA) via LC-MS/MS or NMR. Ensure controlled conditions (pH, temperature) to maintain isotopic integrity .
Q. How does L-Threonine (¹³C₄,¹⁵N) enhance NMR-based structural studies of proteins?
The ¹³C and ¹⁵N isotopes provide distinct NMR signals, enabling residue-specific tracking in proteins. For example, ¹³C-coupled HSQC experiments resolve threonine residues in crowded spectra. Optimize sample preparation by using deuterated buffers to minimize signal overlap from protons .
Q. What analytical methods validate the isotopic purity of L-Threonine (¹³C₄,¹⁵N)?
High-resolution mass spectrometry (HRMS) quantifies isotopic enrichment (≥98% for ¹³C and ¹⁵N). NMR spectroscopy (e.g., ¹³C DEPT) confirms site-specific labeling. Cross-validate with elemental analysis to rule out non-isotopic contaminants .
Advanced Research Questions
Q. How can researchers resolve spectral overlap in LC-MS/MS when using L-Threonine (¹³C₄,¹⁵N) as an internal standard?
Design MS transitions specific to the labeled compound. For example, monitor the ¹³C₄,¹⁵N-threonine parent ion (m/z 124.1 → 74.1) to distinguish it from unlabeled threonine (m/z 120.1 → 74.1). Use chromatographic separation (e.g., Raptor Polar X column) to minimize matrix interference .
Q. What strategies mitigate isotopic dilution in in vivo studies using L-Threonine (¹³C₄,¹⁵N)?
Administer the tracer under dietary-controlled conditions (e.g., threonine-free diets in poultry studies) to limit unlabeled threonine intake. Calculate tracer-to-tracee ratios (TTR) in plasma or tissues to correct for natural abundance isotopes .
Q. How do researchers integrate L-Threonine (¹³C₄,¹⁵N) data into multi-omics workflows?
Combine isotopomer distributions (from MS/NMR) with transcriptomic/proteomic datasets. For example, correlate ¹³C-labeled threonine flux with enzyme expression levels (e.g., threonine dehydrogenase) to identify rate-limiting metabolic steps. Use bioinformatics tools like MetaboAnalyst for pathway mapping .
Q. What are the challenges in synthesizing L-Threonine (¹³C₄,¹⁵N) with >99% isotopic enrichment?
Key challenges include maintaining stereochemical integrity during synthesis and minimizing deuterium/hydrogen exchange. Use microbial fermentation with ¹³C-glucose and ¹⁵N-ammonia as substrates, followed by ion-exchange chromatography. Validate purity via tandem MS and 2D-NMR .
Methodological Troubleshooting
Q. Why might discrepancies arise in ¹³C-NMR data for L-Threonine (¹³C₄,¹⁵N) across studies?
Variations in sample pH or temperature can alter chemical shifts. Standardize buffer conditions (e.g., 20 mM phosphate, pH 7.0) and calibrate instruments using reference compounds like ¹³C-glucose. Report acquisition parameters (e.g., 600 MHz, 256 scans) for reproducibility .
Q. How to address low recovery rates of L-Threonine (¹³C₄,¹⁵N) in tissue homogenates?
Pre-treat samples with protease inhibitors to prevent degradation. Use acid precipitation (e.g., 10% TCA) to stabilize threonine. Spike with deuterated internal standards (e.g., d₅-threonine) to correct for extraction inefficiencies .
Data Interpretation
Q. What statistical models are suitable for analyzing time-resolved isotopic labeling data?
Compartmental modeling (e.g., SAAM II software) quantifies turnover rates in metabolic pools. For steady-state studies, apply linear regression to isotopomer abundance vs. time. Report confidence intervals using Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
